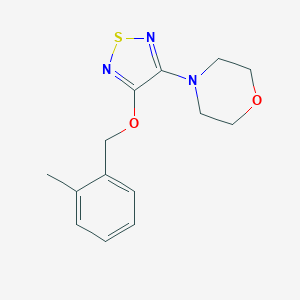![molecular formula C20H27N3O2 B246627 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246627.png)
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a chemical compound that has been extensively researched for its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, several studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Several studies have reported that this compound has significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell survival and proliferation. It has also been reported to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, which could potentially lead to the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its toxicity. Several studies have reported that this compound has cytotoxic effects on normal cells, which could limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One of the most promising directions is the development of new cancer therapies. Several studies have reported that this compound has potent anti-cancer activity, which could potentially lead to the development of new cancer drugs. Another direction is the study of the toxicity of this compound on normal cells. Understanding the cytotoxic effects of this compound on normal cells could help in the development of safer and more effective therapies. Additionally, the development of new synthesis methods for this compound could potentially lead to the production of larger quantities for further research.
Métodos De Síntesis
The synthesis of 4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been reported in several research studies. One of the most common methods involves the reaction of 4-tert-butylphenyl hydrazine, 3-methoxypropyl methyl ketone, and 2,4-pentanedione in the presence of acetic acid and sodium acetate.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Several studies have reported that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C20H27N3O2 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)-5-(3-methoxypropyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H27N3O2/c1-13-16-17(22-21-13)19(24)23(11-6-12-25-5)18(16)14-7-9-15(10-8-14)20(2,3)4/h7-10,18H,6,11-12H2,1-5H3,(H,21,22) |
Clave InChI |
HPNKWOVNFHJFOM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCCOC)C3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC1=C2C(N(C(=O)C2=NN1)CCCOC)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)

![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)